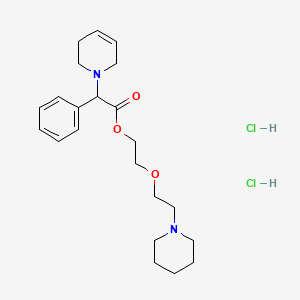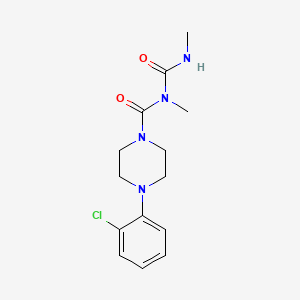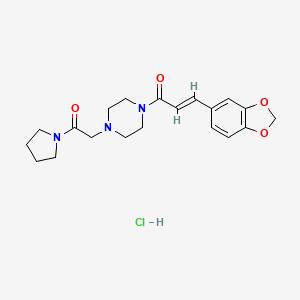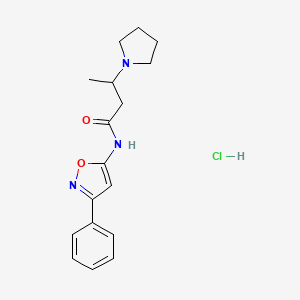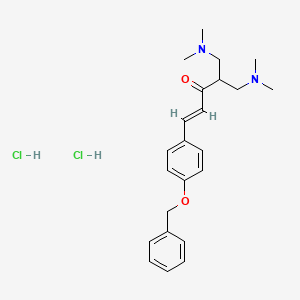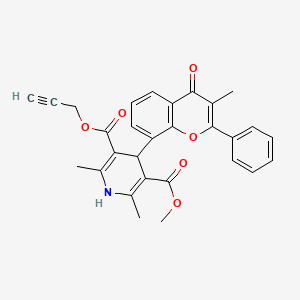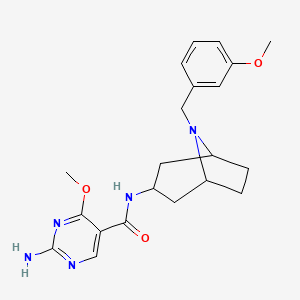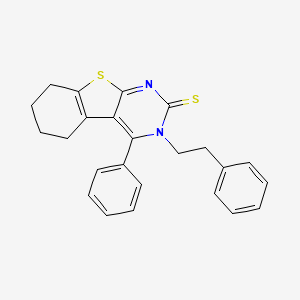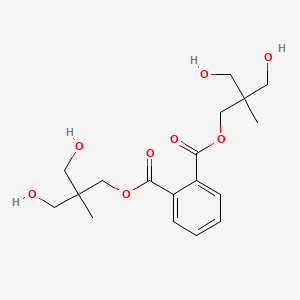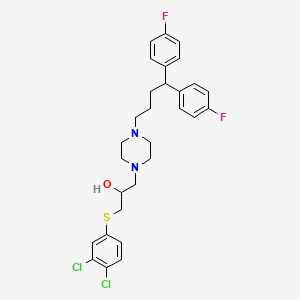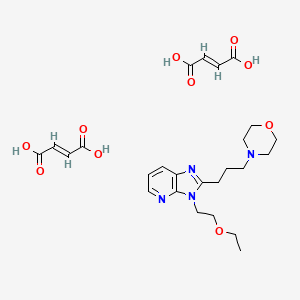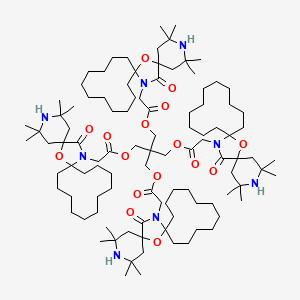
7-Oxa-3,20-diazadispiro(5.1.11.2)heneicosane-20-acetic acid, 2,2,4,4-tetramethyl-21-oxo-, 2,2-bis((((2,2,4,4-tetramethyl-21-oxo-7-oxa-3,20-diazadispiro(5.1.11.2)heneicos-20-yl)acetyl)oxy)methyl)-1,3-propanediyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxa-3,20-diazadispiro(5.1.11.2)heneicosane-20-acetic acid, 2,2,4,4-tetramethyl-21-oxo-, 2,2-bis((((2,2,4,4-tetramethyl-21-oxo-7-oxa-3,20-diazadispiro(5.1.11.2)heneicos-20-yl)acetyl)oxy)methyl)-1,3-propanediyl ester is a complex organic compound with a unique structure. This compound is characterized by its multiple spirocyclic rings and ester functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 7-Oxa-3,20-diazadispiro(5.1.11.2)heneicosane-20-acetic acid, 2,2,4,4-tetramethyl-21-oxo-, 2,2-bis((((2,2,4,4-tetramethyl-21-oxo-7-oxa-3,20-diazadispiro(5.1.11.2)heneicos-20-yl)acetyl)oxy)methyl)-1,3-propanediyl ester involves multiple steps. The synthetic route typically starts with the formation of the spirocyclic rings, followed by the introduction of the ester groups. Reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-Oxa-3,20-diazadispiro(5.1.11.2)heneicosane-20-acetic acid, 2,2,4,4-tetramethyl-21-oxo-, 2,2-bis((((2,2,4,4-tetramethyl-21-oxo-7-oxa-3,20-diazadispiro(5.1.11.2)heneicos-20-yl)acetyl)oxy)methyl)-1,3-propanediyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The ester groups within the molecule can undergo hydrolysis, releasing active intermediates that interact with biological targets. These interactions can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Compared to other similar compounds, 7-Oxa-3,20-diazadispiro(5.1.11.2)heneicosane-20-acetic acid, 2,2,4,4-tetramethyl-21-oxo-, 2,2-bis((((2,2,4,4-tetramethyl-21-oxo-7-oxa-3,20-diazadispiro(5.1.11.2)heneicos-20-yl)acetyl)oxy)methyl)-1,3-propanediyl ester stands out due to its unique spirocyclic structure and multiple ester groups. Similar compounds include other spirocyclic esters and diazadispiro compounds, but this particular compound’s combination of functional groups and structural features makes it unique.
Properties
CAS No. |
95008-91-6 |
|---|---|
Molecular Formula |
C101H172N8O16 |
Molecular Weight |
1754.5 g/mol |
IUPAC Name |
[3-[2-(2,2,4,4-tetramethyl-21-oxo-7-oxa-3,20-diazadispiro[5.1.118.26]henicosan-20-yl)acetyl]oxy-2,2-bis[[2-(2,2,4,4-tetramethyl-21-oxo-7-oxa-3,20-diazadispiro[5.1.118.26]henicosan-20-yl)acetyl]oxymethyl]propyl] 2-(2,2,4,4-tetramethyl-21-oxo-7-oxa-3,20-diazadispiro[5.1.118.26]henicosan-20-yl)acetate |
InChI |
InChI=1S/C101H172N8O16/c1-85(2)65-94(66-86(3,4)102-85)81(114)106(98(122-94)53-45-37-29-21-17-22-30-38-46-54-98)61-77(110)118-73-93(74-119-78(111)62-107-82(115)95(67-87(5,6)103-88(7,8)68-95)123-99(107)55-47-39-31-23-18-24-32-40-48-56-99,75-120-79(112)63-108-83(116)96(69-89(9,10)104-90(11,12)70-96)124-100(108)57-49-41-33-25-19-26-34-42-50-58-100)76-121-80(113)64-109-84(117)97(71-91(13,14)105-92(15,16)72-97)125-101(109)59-51-43-35-27-20-28-36-44-52-60-101/h102-105H,17-76H2,1-16H3 |
InChI Key |
UOZXPPANHBBKTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC(N1)(C)C)C(=O)N(C3(O2)CCCCCCCCCCC3)CC(=O)OCC(COC(=O)CN4C(=O)C5(CC(NC(C5)(C)C)(C)C)OC46CCCCCCCCCCC6)(COC(=O)CN7C(=O)C8(CC(NC(C8)(C)C)(C)C)OC79CCCCCCCCCCC9)COC(=O)CN1C(=O)C2(CC(NC(C2)(C)C)(C)C)OC11CCCCCCCCCCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Hydroxyethoxy)phenoxy]ethanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12764758.png)
